N-cyclohexyl-N-ethylhydroxylamine
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Overview
Description
N-cyclohexyl-N-ethylhydroxylamine is an organic compound with the molecular formula C8H17NO. It is a hydroxylamine derivative where the nitrogen atom is bonded to both a cyclohexyl and an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclohexyl-N-ethylhydroxylamine can be synthesized through the reaction of cyclohexylamine with ethyl nitrite. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the nucleophilic attack of the amine on the nitrite, followed by the reduction of the intermediate to form the hydroxylamine.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N-ethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the reaction conditions.
Scientific Research Applications
N-cyclohexyl-N-ethylhydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: It is studied for its potential as an inhibitor of certain enzymes and as a probe for studying biological oxidation processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethylhydroxylamine involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The specific pathways involved depend on the enzyme and the biological context in which the compound is used.
Comparison with Similar Compounds
- N-cyclohexylhydroxylamine
- N-ethylhydroxylamine
- Cyclohexylamine
Comparison: N-cyclohexyl-N-ethylhydroxylamine is unique in that it combines the structural features of both cyclohexyl and ethyl groups bonded to the nitrogen atom. This dual substitution provides it with distinct chemical properties and reactivity compared to its analogs. For example, N-cyclohexylhydroxylamine lacks the ethyl group, which can influence its solubility and reactivity. Similarly, N-ethylhydroxylamine lacks the cyclohexyl group, affecting its steric properties and interaction with other molecules.
This comprehensive overview highlights the significance of this compound in various fields and its unique chemical characteristics
Properties
CAS No. |
65616-23-1 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethylhydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-2-9(10)8-6-4-3-5-7-8/h8,10H,2-7H2,1H3 |
InChI Key |
YRBZEVJIZXYODS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)O |
Origin of Product |
United States |
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